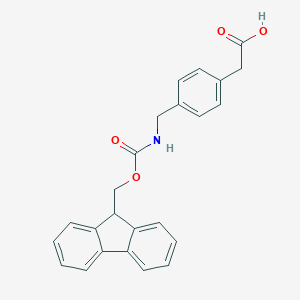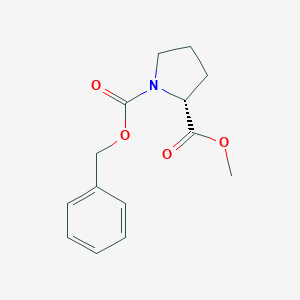
Fmoc-4-氨甲基苯乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.
科学研究应用
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that this compound is used in the synthesis of peptides , suggesting that its targets could be the amino groups of amino acids involved in peptide formation.
Mode of Action
The compound, also known as Fmoc-4-aminomethyl-phenylacetic acid, acts as a protecting group for the amino groups of amino acids during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, meaning it can be removed under basic conditions . This property allows for the selective protection and deprotection of amino groups, facilitating the formation of peptide bonds .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides. It is involved in the protection of the amino groups of amino acids, preventing unwanted reactions during the peptide bond formation process . Once the peptide bond is formed, the Fmoc group can be removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain .
Result of Action
The primary result of the action of 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid is the successful synthesis of peptides with the desired sequence . By protecting the amino groups of amino acids, the compound ensures that peptide bonds are formed at the correct locations, leading to the production of the intended peptide .
Action Environment
The action of 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid is influenced by the conditions of the peptide synthesis process. The compound is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment is a critical factor influencing its action. Additionally, the compound is reported to be stable at temperatures between 0-8°C , suggesting that temperature is another important environmental factor.
生化分析
Biochemical Properties
The Fmoc group in Fmoc-4-aminomethyl-phenylacetic acid plays a crucial role in peptide synthesis. It protects the amines during the synthesis process, allowing for the creation of complex peptides
Cellular Effects
It is known that Fmoc-amino acids, including Fmoc-4-aminomethyl-phenylacetic acid, can have effects on cell viability, proliferation, and differentiation . These effects are likely to be cell-type and dose-dependent .
Molecular Mechanism
The molecular mechanism of Fmoc-4-aminomethyl-phenylacetic acid is primarily related to its role in peptide synthesis. The Fmoc group protects amines during the synthesis process, allowing for the creation of complex peptides
Temporal Effects in Laboratory Settings
Fmoc-amino acids are known to be stable and have a long shelf-life . This suggests that Fmoc-4-aminomethyl-phenylacetic acid may also be stable over time in laboratory settings.
Metabolic Pathways
It is known that Fmoc-amino acids, including Fmoc-4-aminomethyl-phenylacetic acid, are involved in the synthesis of peptides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but with a lysine backbone.
Fmoc-Asp(OtBu)-OH: Contains an aspartic acid moiety with tert-butyl protection.
Fmoc-Orn(Boc)-OH: Features an ornithine backbone with Boc protection.
Uniqueness
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid is unique due to its specific combination of the Fmoc group and phenylacetic acid moiety, providing distinct reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
属性
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)13-16-9-11-17(12-10-16)14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKYGLCUQGQTNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176504-01-1 |
Source


|
| Record name | 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)











